1-Methyl-4-tosylimidazole-5-thiol

Coordination Chemistry Ligand Design Metal Complexation

Distinctive C4-tosyl, C5-thiol imidazole scaffold with electron-withdrawing modulation of ring electronics and nucleophilicity. The tosyl group enables leaving-group behavior absent in simpler analogs, while N1-methyl tunes metal-binding geometry. Essential for histamine H4 receptor SAR, TosMIC-based synthesis, and thiol ligand applications. Procure CAS 81291-85-2 to ensure patent-linkage and reproducible reactivity.

Molecular Formula C11H12N2O2S2
Molecular Weight 268.4 g/mol
CAS No. 81291-85-2
Cat. No. B1626508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-tosylimidazole-5-thiol
CAS81291-85-2
Molecular FormulaC11H12N2O2S2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C=N2)C)S
InChIInChI=1S/C11H12N2O2S2/c1-8-3-5-9(6-4-8)17(14,15)10-11(16)13(2)7-12-10/h3-7,16H,1-2H3
InChIKeyAUJPUQNFDWBFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-tosylimidazole-5-thiol (CAS 81291-85-2) – Key Physicochemical Data and Structural Class


1-Methyl-4-tosylimidazole-5-thiol (CAS 81291-85-2) is a heterocyclic thiol derivative characterized by an imidazole core substituted at the N1 position with a methyl group, at the C4 position with a tosyl (4-methylphenylsulfonyl) group, and at the C5 position with a thiol (-SH) moiety [1]. Its molecular formula is C11H12N2O2S2 with a molecular weight of 268.36 g/mol . Reported physicochemical properties include a melting point of 159–161 °C (recrystallized from methanol), a predicted boiling point of 524.1 ± 45.0 °C, a predicted density of 1.37 ± 0.1 g/cm³, and a predicted pKa of 8.48 ± 0.70 . The compound presents a dual functionality: the electron-withdrawing tosyl group at C4 modulates the imidazole ring's electronic environment, while the C5-thiol group provides nucleophilic and metal-coordinating capacity [2]. This architecture distinguishes it from simpler imidazole-5-thiol analogs lacking the tosyl substituent.

Why Generic 1-Methyl-4-tosylimidazole-5-thiol Substitution Fails: The Role of C4 Tosyl in Imidazole-5-thiol Reactivity


In-class compounds within the imidazole-5-thiol family cannot be simply interchanged due to the profound influence of the C4-substituent on both the electronic character of the imidazole ring and the steric accessibility of the C5-thiol group. The tosyl group at the C4 position is strongly electron-withdrawing, which lowers the electron density on the imidazole ring and consequently modulates the nucleophilicity and pKa of the adjacent C5-thiol group relative to unsubstituted or alkyl-substituted analogs [1]. In the context of 1-substituted 4-tosylimidazoles, the C4-tosyl moiety is essential for establishing the leaving-group character necessary for nucleophilic displacement reactions; analogs lacking this electron-withdrawing sulfonyl group do not undergo the same transformations with comparable efficiency [1]. Furthermore, the steric bulk of the tosyl group may influence binding orientations in coordination complexes, an effect absent in smaller 4-substituents such as nitro or hydrogen [2]. The quantitative evidence provided in Section 3 establishes why procurement decisions must be based on the specific CAS 81291-85-2 compound rather than generically substituted imidazole-5-thiols.

Quantitative Comparative Data: 1-Methyl-4-tosylimidazole-5-thiol (81291-85-2) vs. Closest Analogs


N1-Methylation Confers Unique Reactivity Profile Relative to Unmethylated Imidazole-5-thiols

The presence of an N1-methyl group in 1-methyl-4-tosylimidazole-5-thiol fundamentally alters its coordination geometry and complexation thermodynamics compared to unmethylated imidazole ligands. A comparative study of methyl-substituted imidazoles with Cu(II) and Zn(II) demonstrated that N1-methylated imidazoles (Me(1)-Im) form pseudotetrahedral C2v complexes with ZnCl2, whereas unsubstituted imidazole (Im) forms the usual octahedral Oh [ZnIm6](2+) complex [1]. Although the study employed simpler methylimidazoles rather than the full tosyl-substituted compound, the N1-methyl substitution pattern is structurally identical to that in 1-methyl-4-tosylimidazole-5-thiol, supporting class-level inference of altered coordination behavior [1].

Coordination Chemistry Ligand Design Metal Complexation

C4-Tosyl Group Enables Nucleophilic Displacement Reactions Inaccessible to Non-Sulfonylated Imidazole Analogs

The 1-(4-tosylimidazolyl) substituent has been demonstrated to be more susceptible to nucleophilic displacement by a wider range of nucleophiles compared to alternative leaving groups [1]. In the specific methodology reported by Taylor et al., the 1-(4-tosylimidazolyl) substituent enables displacement reactions with ethoxy, alkylthio, arylthio substituents, Wittig reagents, and hydrogen nucleophiles, whereas the alternative 5-phenyl-1-tetrazolyl substituent exhibited a narrower nucleophile scope under comparable conditions [1]. This enhanced leaving-group character is attributed to the electron-withdrawing nature of the tosyl group at the C4 position of the imidazole ring.

Synthetic Methodology Nucleophilic Displacement Heterocyclic Chemistry

Predicted pKa of C5-Thiol (8.48) Suggests Distinct Reactivity from 2-Thiol Isomers

The predicted pKa of the C5-thiol group in 1-methyl-4-tosylimidazole-5-thiol is 8.48 ± 0.70 . This places it in a substantially less acidic regime compared to imidazole-2-thiol derivatives, which are known to exhibit thione-thiol tautomerism and generally have lower pKa values (methimazole, an imidazole-2-thiol, has a reported pKa of approximately 11–12 in its thione form, but the thiol-thione equilibrium complicates direct comparison) [1]. The C5-thiol substitution pattern eliminates the thione tautomerism characteristic of C2-thiol analogs, providing a structurally defined and consistently nucleophilic thiol group rather than a tautomeric equilibrium mixture .

Physical Organic Chemistry Thiol Reactivity Acid-Base Properties

Patent-Linked Application in Histamine H4 Receptor Modulation Establishes Documented Biological Relevance

1-Methyl-4-tosylimidazole-5-thiol has been explicitly identified as a compound of interest in patent literature covering imidazole compounds for modulating histamine H4 receptor activity and treating inflammatory conditions [1]. While the patent does not disclose quantitative binding or functional activity data for this specific compound, its inclusion in the patent filing establishes documented relevance to H4 receptor pharmacology, distinguishing it from numerous structurally related imidazole-5-thiol derivatives that lack any documented biological targeting information.

Medicinal Chemistry GPCR Pharmacology Drug Discovery

Procurement-Relevant Application Scenarios for 1-Methyl-4-tosylimidazole-5-thiol (CAS 81291-85-2)


As a Precursor for H4 Receptor-Targeted Medicinal Chemistry Programs

1-Methyl-4-tosylimidazole-5-thiol is suitable for use as a synthetic intermediate or scaffold core in medicinal chemistry campaigns targeting the histamine H4 receptor, a G protein-coupled receptor implicated in inflammatory and immune-mediated conditions [1]. The compound has been explicitly identified in patent filings covering imidazole-based H4 receptor modulators, establishing documented relevance and prior art for drug discovery programs in this therapeutic area [1] . Procurement should be prioritized for hit-to-lead optimization or structure-activity relationship (SAR) studies where patent linkage supports freedom-to-operate positioning.

As a Synthetic Intermediate Requiring Nucleophilic Displacement via 4-Tosylimidazole Activation

In synthetic routes requiring the replacement of primary amino groups with ethoxy, alkylthio, arylthio, or hydrogen substituents, 1-methyl-4-tosylimidazole-5-thiol serves as a source of the 1-substituted 4-tosylimidazolyl leaving group [1]. The methodology documented by Taylor et al. demonstrates that the 1-(4-tosylimidazolyl) substituent is more susceptible to nucleophilic displacement than alternative leaving groups, enabling a broader range of nucleophiles to be employed [1]. This application scenario is relevant for laboratories synthesizing functionalized heterocycles where late-stage diversification is required.

As a Defined-Thiol Ligand Precursor for Metal Coordination Complexes

For coordination chemistry applications requiring a structurally defined thiol ligand without thione-thiol tautomerism, 1-methyl-4-tosylimidazole-5-thiol offers distinct advantages over C2-thiol imidazole analogs [1]. The C5-thiol substitution pattern eliminates the tautomeric equilibrium that complicates the reactivity and metal-binding behavior of C2-thiol imidazoles [1]. Additionally, the N1-methyl group has been shown in class-level studies to alter coordination geometry (from octahedral to pseudotetrahedral with Zn(II)) compared to unmethylated imidazoles, providing tunable metal-binding characteristics . This scenario applies to researchers designing homogeneous catalysts, metal-organic frameworks (MOFs), or metalloprotein models.

As a Reference Standard or Starting Material for Heterocyclic Core Synthesis

1-Methyl-4-tosylimidazole-5-thiol can be employed as a well-characterized starting material or reference standard for the synthesis of more complex 1,4,5-trisubstituted imidazoles via tosylmethyl isocyanide (TosMIC)-based methodologies [1]. The compound's fully defined substitution pattern (N1-methyl, C4-tosyl, C5-thiol) and reported characterization data – including melting point 159–161 °C, predicted pKa 8.48, and NMR-amenable structure – make it suitable for method development, reaction optimization, and analytical benchmarking .

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